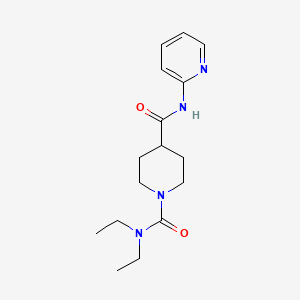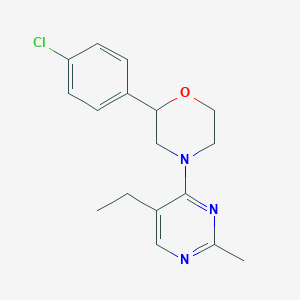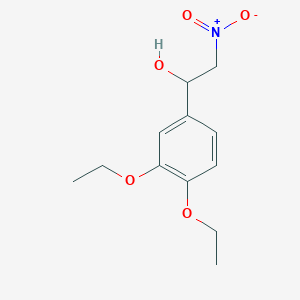
N-cycloheptyl-1-(2-furoyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-1-(2-furoyl)piperidine-4-carboxamide, commonly known as CPP-115, is a small molecule drug that has been extensively researched for its potential therapeutic benefits. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, an important neurotransmitter in the brain. In
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of epilepsy, anxiety, depression, and substance abuse disorders. Additionally, CPP-115 has been investigated for its potential as a cognitive enhancer and as a tool for studying the role of N-cycloheptyl-1-(2-furoyl)piperidine-4-carboxamide in the brain.
Mécanisme D'action
CPP-115 works by inhibiting the enzyme N-cycloheptyl-1-(2-furoyl)piperidine-4-carboxamide transaminase, which is responsible for the breakdown of N-cycloheptyl-1-(2-furoyl)piperidine-4-carboxamide in the brain. By inhibiting this enzyme, CPP-115 increases the levels of N-cycloheptyl-1-(2-furoyl)piperidine-4-carboxamide in the brain, which can have a calming and anti-convulsant effect. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety disorders, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of N-cycloheptyl-1-(2-furoyl)piperidine-4-carboxamide in the brain, which can have a number of physiological effects. In preclinical studies, CPP-115 has been shown to have anti-convulsant, anxiolytic, and antidepressant effects. Additionally, CPP-115 has been shown to enhance cognitive function and improve memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-cycloheptyl-1-(2-furoyl)piperidine-4-carboxamide transaminase, making it a useful tool for studying the role of N-cycloheptyl-1-(2-furoyl)piperidine-4-carboxamide in the brain. Additionally, CPP-115 has been shown to have low toxicity and few side effects in animal models. However, one limitation of CPP-115 is that it is not orally bioavailable, meaning that it must be administered through injection or other non-oral routes.
Orientations Futures
There are several potential future directions for research on CPP-115. One area of interest is the development of CPP-115 as a therapeutic agent for epilepsy, anxiety, depression, and substance abuse disorders. Additionally, further research is needed to fully understand the mechanism of action of CPP-115 and its effects on the brain. Finally, there is potential for the development of new analogs of CPP-115 with improved pharmacokinetic properties and therapeutic efficacy.
Méthodes De Synthèse
CPP-115 is synthesized through a multi-step process that involves the reaction of 2-furoyl chloride with piperidine, followed by the addition of cycloheptylamine and the subsequent conversion of the resulting intermediate to the final product. This synthesis method has been optimized to produce high yields of pure CPP-115, making it suitable for large-scale production for research purposes.
Propriétés
IUPAC Name |
N-cycloheptyl-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-17(19-15-6-3-1-2-4-7-15)14-9-11-20(12-10-14)18(22)16-8-5-13-23-16/h5,8,13-15H,1-4,6-7,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGELXTNPZGBADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1-(furan-2-carbonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1-methyl-2(1H)-pyridinone](/img/structure/B5304548.png)
![1-allyl-4-[(4-bromophenyl)acetyl]piperazine](/img/structure/B5304550.png)
![allyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5304556.png)
![N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide](/img/structure/B5304563.png)
![N-ethyl-N-[(3-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5304567.png)

![1-(propylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5304588.png)

![3-[(2-fluorobenzyl)thio]-6-(2-methoxy-5-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5304597.png)
![(4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5304598.png)


